molecular formula C13H24I2 B14406791 1,13-Diiodotridec-1-ene CAS No. 87462-74-6

1,13-Diiodotridec-1-ene

Cat. No.: B14406791
CAS No.: 87462-74-6
M. Wt: 434.14 g/mol
InChI Key: ZJXNISAXCABCMX-UHFFFAOYSA-N
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Description

1,13-Diiodotridec-1-ene is an organic compound characterized by the presence of two iodine atoms attached to a tridec-1-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,13-Diiodotridec-1-ene can be synthesized through various methods. One common approach involves the halogenation of tridec-1-ene using iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the iodine atoms attaching to the terminal carbon atoms of the tridec-1-ene chain.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1,13-Diiodotridec-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form diiodo alcohols or diiodo ketones.

    Reduction Reactions: Reduction of this compound can yield tridec-1-ene or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products:

    Substitution: Products include tridec-1-ene derivatives with various functional groups.

    Oxidation: Products include diiodo alcohols and ketones.

    Reduction: Products include tridec-1-ene and other reduced forms.

Scientific Research Applications

1,13-Diiodotridec-1-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biological labeling and imaging due to the presence of iodine atoms.

    Medicine: Explored for its potential in radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,13-Diiodotridec-1-ene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

    1,13-Dibromotridec-1-ene: Similar structure but with bromine atoms instead of iodine.

    1,13-Dichlorotridec-1-ene: Similar structure but with chlorine atoms instead of iodine.

    1,13-Difluorotridec-1-ene: Similar structure but with fluorine atoms instead of iodine.

Uniqueness: 1,13-Diiodotridec-1-ene is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher atomic mass and reactivity compared to bromine, chlorine, and fluorine analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.

Properties

CAS No.

87462-74-6

Molecular Formula

C13H24I2

Molecular Weight

434.14 g/mol

IUPAC Name

1,13-diiodotridec-1-ene

InChI

InChI=1S/C13H24I2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h10,12H,1-9,11,13H2

InChI Key

ZJXNISAXCABCMX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC=CI)CCCCCI

Origin of Product

United States

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